4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
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Overview
Description
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a compound of significant interest in the field of organic chemistry. This compound is part of the bicyclic aziridine family, known for its unique structural properties and potential applications in various scientific domains. The presence of the trifluoromethyl group adds to its chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its ability to undergo photochromic reactions. This property allows the compound to change its structure and optical properties upon exposure to light, making it useful in applications such as molecular switches and optical memory devices . The molecular targets and pathways involved in these reactions are primarily related to the electronic transitions within the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazabicyclo[3.1.0]hex-3-ene: Known for its photochromic behavior.
2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Exhibits similar photochromic properties and is used as a molecular switch.
Bicyclo[2.1.1]hexanes: Important in medicinal chemistry for their unique structural properties.
Uniqueness
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
Properties
Molecular Formula |
C5H4F3NO |
---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)4-2-1-3(2)10-9-4/h2-3H,1H2 |
InChI Key |
XGEVBJPUXQQXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1ON=C2C(F)(F)F |
Origin of Product |
United States |
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